Benzylhydrochlorothiazide

Description

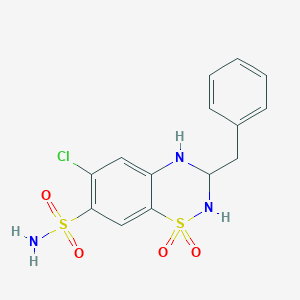

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSSMIJUDVUASQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045114 |

Source

|

| Record name | Benzylhydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96782-98-8, 96782-97-7, 1824-50-6 |

Source

|

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96782-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96782-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylhydrochlorothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylhydrochlorothiazide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | benzylhydrochlorothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylhydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLHYDROCHLOROTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176437APQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Role and Significance of Benzylhydrochlorothiazide

An In-Depth Technical Guide to the Synthesis of Benzylhydrochlorothiazide

This compound is a prominent member of the thiazide class of diuretics, recognized for its efficacy in the management of hypertension (high blood pressure) and edema.[1][2] As a derivative of hydrochlorothiazide, its chemical structure is formally known as 6-Chloro-3,4-dihydro-3-(phenylmethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.[3][4] The primary mechanism of action for this compound and other thiazide diuretics involves the inhibition of the sodium-chloride (Na+/Cl-) symporter located in the distal convoluted tubule of the kidney.[1][2][5] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume and lowers blood pressure.[1][5]

The synthesis of this compound is a cornerstone for researchers in cardiovascular pharmacology and medicinal chemistry. A robust and well-understood synthetic pathway is critical for producing high-purity active pharmaceutical ingredients (APIs) for research, development, and potential clinical applications. This guide provides a detailed examination of the core synthetic route, emphasizing the chemical principles, experimental considerations, and validation at each stage.

Core Synthetic Strategy: A Convergent Approach

The most established and efficient synthesis of this compound follows a convergent strategy. This approach hinges on the preparation of a key intermediate, 4-amino-6-chloro-1,3-benzenedisulfonamide , which is subsequently cyclized with benzaldehyde to form the final heterocyclic structure. This method is advantageous as it allows for the late-stage introduction of the benzyl group, a modification that distinguishes it from its parent compound, hydrochlorothiazide.

Caption: Synthesis pathway for the key disulfonamide intermediate.

Step 2: Amination of the Disulfonyl Dichloride

The resulting 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride is then converted to the corresponding disulfonamide. This is achieved through a nucleophilic substitution reaction where ammonia attacks the electrophilic sulfur atoms of the sulfonyl chloride groups, displacing the chloride ions.

Causality Behind Experimental Choices:

-

Reagent: Aqueous ammonia provides the nucleophilic ammonia (NH₃) required to displace the chlorides.

-

Reaction Quenching: The reaction mixture from the first step is carefully quenched on ice before adding ammonia. This dissipates heat and prevents unwanted side reactions. The acidic mixture neutralizes the ammonia, forming ammonium salts, which then react.

PART II: Convergent Synthesis of this compound

Step 3: Cyclocondensation with Benzaldehyde

This final, defining step constructs the dihydrobenzothiadiazine ring system. The 4-amino-6-chloro-1,3-benzenedisulfonamide intermediate is reacted with benzaldehyde in a condensation reaction.

Mechanistic Insight: The reaction proceeds via two key stages. First, the primary aromatic amino group (-NH₂) of the intermediate reacts with the carbonyl group of benzaldehyde to form an imine (or Schiff base) intermediate. Second, an intramolecular cyclization occurs where the nitrogen atom of the adjacent sulfonamide group attacks the imine carbon. This nucleophilic attack is followed by proton transfers to yield the stable, six-membered heterocyclic ring of this compound. The use of benzaldehyde specifically installs the benzyl group at the C3 position of the final molecule. This contrasts with the synthesis of hydrochlorothiazide, which uses formaldehyde. [6][7][8]

Caption: Final cyclocondensation step to form this compound.

Experimental Protocols & Data

Protocol 1: Synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide

(This protocol is based on established procedures for analogous compounds)

-

Chlorosulfonation: Carefully add m-chloroaniline (1 mole) dropwise to a stirred vessel containing chlorosulfonic acid (8-10 moles) cooled to 0-5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 140-150°C for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Filter the resulting solid precipitate of 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride and wash with cold water.

-

Amination: Add the crude, moist sulfonyl chloride intermediate in portions to a stirred, cooled (0-10°C) solution of concentrated aqueous ammonia.

-

Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

-

The solid product, 4-amino-6-chloro-1,3-benzenedisulfonamide, is collected by filtration, washed with water, and dried.

Protocol 2: Synthesis of this compound

(Based on the seminal work by Novello et al., 1960) [3]

-

Suspend 4-amino-6-chloro-1,3-benzenedisulfonamide (0.10 mole) and benzaldehyde (0.11 mole) in 150 mL of ethanol.

-

Heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

During the reflux, the product often begins to crystallize from the solution.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Collect the crystalline product by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted benzaldehyde or starting material.

-

Purification: Recrystallize the crude product from a mixture of acetic acid and water to yield pure this compound as a white crystalline solid. [3]

Data Presentation: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1824-50-6 | [2][3] |

| Molecular Formula | C₁₄H₁₄ClN₃O₄S₂ | [3][4] |

| Molecular Weight | 387.86 g/mol | [2][3] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 260-262°C (from acetic acid/water) | [3] |

| Solubility | Soluble in DMSO, Methanol. Slightly soluble in Ethyl Acetate. | [2] |

Process Validation and Quality Control

A self-validating protocol requires checkpoints to ensure reaction completion and product purity.

-

Reaction Monitoring: TLC is an effective tool to monitor the disappearance of the starting sulfonamide and the appearance of the less polar this compound product.

-

Purification Efficacy: The final melting point is a strong indicator of purity. A sharp melting point within the literature range (260-262°C) suggests a high-purity compound. [3]* Impurity Profile: Key potential impurities include the starting material, 4-amino-6-chloro-1,3-benzenedisulfonamide, and potential byproducts from self-condensation or side reactions. [9][10]High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying such impurities. [11]

Conclusion

The synthesis of this compound is a classic example of heterocyclic drug synthesis, employing fundamental reactions such as electrophilic aromatic substitution and cyclocondensation. The pathway is robust, high-yielding, and relies on the initial, critical preparation of 4-amino-6-chloro-1,3-benzenedisulfonamide. By understanding the causality behind each experimental step—from temperature control in chlorosulfonation to the choice of aldehyde in the final cyclization—researchers and drug development professionals can reliably produce this important diuretic for further study and application.

References

- Patsnap Synapse. (2024). What is this compound used for?

- Benchchem. (n.d.). This compound | CAS 1824-50-6.

- DrugFuture. (2023). This compound.

- Medicinal Chemistry Lectures Notes. (2015). Synthesis of hydrochlorthiazide.

- ChemicalBook. (n.d.). Hydrochlorothiazide synthesis.

- Google Patents. (n.d.). CN103396381A - Production method for hydrochlorothiazide.

- ChemBK. (2024). 5-Chloro-2,4-disulfamoylaniline.

- Veeprho. (n.d.). Hydrochlorothiazide EP Impurity B | CAS 121-30-2.

- Simson Pharma Limited. (n.d.). Hydrochlorothiazide EP Impurity B.

- PubMed. (2001). Purification and identification of an impurity in bulk hydrochlorothiazide.

- PubChem. (n.d.). This compound.

Sources

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [drugfuture.com]

- 4. This compound | C14H14ClN3O4S2 | CID 2348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Benzthiazide? [synapse.patsnap.com]

- 6. Synthesis of hydrochlorthiazide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 7. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 8. CN103396381A - Production method for hydrochlorothiazide - Google Patents [patents.google.com]

- 9. veeprho.com [veeprho.com]

- 10. Hydrochlorothiazide EP Impurity B (Benzothiadiazine USP Re… [cymitquimica.com]

- 11. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Molecular Interactions of Benzylhydrochlorothiazide with the Sodium-Chloride Symporter

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The sodium-chloride symporter (NCC), encoded by the SLC12A3 gene, is a critical protein in the distal convoluted tubule of the nephron, responsible for a significant portion of renal salt reabsorption.[1][2] Its central role in regulating extracellular fluid volume and blood pressure makes it a prime therapeutic target.[1] Thiazide diuretics, including benzylhydrochlorothiazide, have been a cornerstone in the management of hypertension and edema for over six decades by directly inhibiting NCC.[3][4][5] Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented atomic-level insights into the NCC structure and its interaction with these drugs.[1][4][6] This guide synthesizes this cutting-edge structural data with functional and physiological knowledge to provide a detailed understanding of the mechanism of action of this compound on the sodium-chloride symporter. We will explore the specific binding site, the conformational changes induced by the drug, the allosteric regulation of the transporter by intracellular signaling pathways, and the key experimental methodologies used to probe this crucial drug-target interaction.

Molecular Architecture of the Sodium-Chloride Symporter (NCC)

The human NCC is a membrane protein consisting of approximately 1,025 amino acids.[7] Its structure is characterized by a transmembrane domain (TMD) with 12 helices, and intracellular N-terminal and C-terminal domains.[2][7] Cryo-EM studies have revealed that NCC exists as a homodimer, with the C-terminal domains playing a significant role in this dimerization.[1][8] The TMD forms the core functional unit, creating a translocation pathway for sodium and chloride ions across the apical membrane of distal convoluted tubule cells.[2][9] This process is driven by the electrochemical gradient of sodium.[9]

The Mechanism of this compound Inhibition

This compound, a member of the thiazide class of diuretics, exerts its effect by directly binding to and inhibiting the transport function of NCC.[3][10] This inhibition leads to increased excretion of sodium, chloride, and water, resulting in a reduction in plasma volume and blood pressure.[3]

The Orthosteric Binding Site

Recent cryo-EM structures of human NCC in complex with thiazide diuretics have definitively identified the drug binding site.[4][5][11] this compound binds to an orthosteric site located within a vestibule formed by transmembrane helices TM1, TM3, TM6, TM8, and TM10.[4] This means the drug directly competes with the substrate ions, particularly chloride, for binding.[4]

Key amino acid residues forming the binding pocket and interacting with the thiazide molecule include:

-

Hydrogen Bonding: The sulfonamide group of the thiazide forms crucial hydrogen bonds with the side chains of asparagine residues (N149, N227, N359) and the main-chain amide of A356.[4]

-

Cl-π and π-π Stacking Interactions: The chlorine atom at the 6-position of the thiazide ring engages in Cl-π interactions with F223 and Y540. The aromatic ring of the drug also forms π-π stacking interactions with F536.[4]

-

Hydrophobic Interactions: Additional stability is provided by hydrophobic interactions with residues like C472.[4]

The essential nature of the 7-position sulfamoyl group and the 6-position halogen for diuretic activity is explained by these specific molecular interactions.[4] Notably, the chloro group of the thiazide physically overlaps with the proposed chloride-binding site, providing direct evidence of competitive inhibition.[4]

Conformational Arrest of the Transporter

The binding of this compound locks the NCC into an outward-open conformation .[4][5] This "conformational arrest" is a key aspect of its inhibitory mechanism. By stabilizing this state, the drug prevents the transporter from undergoing the necessary conformational changes (alternating between outward-facing and inward-facing states) required to move sodium and chloride ions across the cell membrane.[5][8] Steric hindrance from the bound drug molecule physically obstructs the conformational switch, effectively stalling the transport cycle.[8]

Allosteric Regulation by the WNK-SPAK/OSR1 Pathway

The activity of NCC is not static; it is dynamically regulated by an intracellular signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or Oxidative Stress Response 1 (OSR1) kinase.[12][13][14]

-

Activation: In response to stimuli like low intracellular chloride, WNK kinases phosphorylate and activate SPAK/OSR1.[15] Activated SPAK/OSR1 then directly phosphorylates several serine and threonine residues on the N-terminal domain of NCC.[14][15] This phosphorylation is a key event that stimulates NCC's ion transport activity.[5][15]

-

Deactivation: Conversely, the ubiquitination of WNK kinases by the CUL3/KLHL3 E3 ubiquitin ligase complex targets them for degradation, reducing NCC activity.[12][13]

This regulatory pathway is crucial for maintaining electrolyte homeostasis. Mutations in WNK kinases, CUL3, or KLHL3 can lead to Familial Hyperkalemic Hypertension (Gordon's syndrome), a condition characterized by increased NCC activity.[12][14] While thiazides directly block the transporter, their overall efficacy can be influenced by the baseline activity level of this signaling pathway.

Experimental Methodologies for Studying HCTZ-NCC Interaction

Understanding the intricate details of the this compound-NCC interaction relies on a suite of sophisticated experimental techniques.

Ion Flux Assays

These assays directly measure the transport activity of NCC. A common method involves expressing human NCC in a heterologous system, such as Xenopus laevis oocytes or HEK293 cells, which do not endogenously express the transporter.

Exemplary Protocol: ²²Na⁺ Uptake Assay in Xenopus Oocytes

-

NCC Expression: Inject cRNA encoding human NCC into Stage V-VI Xenopus oocytes. Incubate for 3-4 days to allow for protein expression and trafficking to the plasma membrane.

-

Pre-incubation: Wash oocytes and pre-incubate them in a Cl⁻-free medium to stimulate NCC activity via the WNK-SPAK pathway.

-

Inhibitor Treatment: Incubate a subset of oocytes with varying concentrations of this compound (or other thiazides) for 15-30 minutes.

-

Uptake Measurement: Transfer the oocytes to an uptake solution containing a known concentration of radioactive ²²Na⁺ and non-radioactive Na⁺ and Cl⁻ for a defined period (e.g., 60 minutes).

-

Washing: Stop the uptake by washing the oocytes rapidly with ice-cold, isotope-free uptake solution to remove extracellular ²²Na⁺.

-

Quantification: Lyse individual oocytes and measure the intracellular radioactivity using a gamma counter.

-

Data Analysis: Calculate the rate of ²²Na⁺ uptake. Thiazide-sensitive uptake is determined by subtracting the uptake in the presence of a saturating concentration of the inhibitor from the total uptake. This allows for the determination of IC₅₀ values.

Structural Biology: Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been transformative in elucidating the high-resolution structure of NCC.[6] This technique allows for the visualization of the transporter in different conformational states and, crucially, in complex with bound inhibitors like thiazides.[1][4]

General Workflow for NCC Cryo-EM

-

Protein Expression and Purification: Overexpress human NCC in mammalian or insect cell lines and purify the protein using affinity chromatography.

-

Sample Preparation: Reconstitute the purified NCC into a membrane-mimicking environment, such as nanodiscs, and add the ligand (e.g., polythiazide) in excess.

-

Vitrification: Apply the sample to an EM grid and rapidly plunge-freeze it in liquid ethane to create a thin layer of vitrified (non-crystalline) ice, preserving the protein's native structure.

-

Data Collection: Image the frozen grids using a transmission electron microscope, collecting thousands of movies of the randomly oriented NCC particles.

-

Image Processing and 3D Reconstruction: Use specialized software to pick individual particle images, align them, and reconstruct a high-resolution 3D density map of the NCC-drug complex.

-

Model Building and Analysis: Build an atomic model of the protein and the bound drug into the density map to analyze the specific molecular interactions.

Quantitative Data Summary

The potency of different thiazide diuretics can be compared using quantitative measures such as the half-maximal inhibitory concentration (IC₅₀). While this compound is effective, other thiazides and thiazide-like diuretics exhibit different potencies.

| Diuretic | Relative Potency (vs. HCTZ) | Notes |

| Hydrochlorothiazide (HCTZ) | 1 | Standard reference thiazide-type diuretic.[16] |

| Chlorthalidone | More Potent | Thiazide-like diuretic; demonstrates greater reduction in blood pressure at equivalent doses.[16][17] |

| Bendroflumethiazide | More Potent | A 10 mmHg systolic BP reduction is estimated to require 1.4 mg, compared to 26.4 mg of HCTZ.[16] |

| Indapamide | More Potent | Thiazide-like diuretic shown to be more potent than HCTZ in lowering blood pressure.[16] |

Note: Potency can vary based on the specific assay and clinical context.

Visualizations

Diagram of HCTZ Binding to the NCC Transmembrane Domain

Caption: HCTZ binding in the NCC vestibule.

Experimental Workflow for ²²Na⁺ Uptake Assay

Caption: Workflow for a radiolabeled ion flux assay.

WNK-SPAK Signaling Pathway Regulating NCC

Caption: The WNK-SPAK pathway activates NCC.

Conclusion and Future Directions

The mechanism of action of this compound on the sodium-chloride symporter is now understood with remarkable molecular clarity. It acts as an orthosteric inhibitor, competing with chloride and locking the transporter in a non-functional, outward-open conformation. This action is modulated by the intricate WNK-SPAK signaling pathway, which sets the baseline activity of the transporter. The detailed structural and functional knowledge now available provides a robust framework for the rational design of next-generation NCC inhibitors. Future research may focus on developing drugs with higher potency, greater selectivity, or novel allosteric mechanisms of action to improve therapeutic outcomes and minimize off-target effects in the treatment of hypertension and related cardiovascular diseases.

References

- Patsnap Synapse. (2024). What is this compound used for?

- Uchida, S. (n.d.). NCC regulation by WNK signal cascade. PMC - NIH.

- Gamba, G. (2017). Regulation of the renal NaCl cotransporter by the WNK/SPAK pathway: lessons learned from genetically altered animals. PubMed Central.

- Hadchouel, J., et al. (n.d.). The WNK-SPAK-NCC cascade revisited: WNK1 stimulates the activity of the NaCl cotransporter via SPAK, an effect antagonized by WNK4. NIH.

- Physiology. (2023). NCC regulation by WNK/SPAK pathway is influenced by alkalosis.

- Fan, C., et al. (n.d.). Structure and thiazide inhibition mechanism of human Na–Cl cotransporter. PMC.

- Nan, C., et al. (2022). Cryo-EM structure of the human sodium-chloride cotransporter NCC. PMC - NIH.

- MDPI. (n.d.). Targeting the WNK-SPAK/OSR1 Pathway and Cation-Chloride Cotransporters for the Therapy of Stroke.

- Romo-Rosales, A., et al. (n.d.). SLC12A cryo-EM: analysis of relevant ion binding sites, structural domains, and amino acids.

- NIH. (2024). Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases.

- ResearchGate. (n.d.). Indapamide, chlorthalidone, and hydrochlorothiazide bind to an....

- American Physiological Society Journals. (n.d.). The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs.

- Frontiers. (n.d.). Structure-function relationships in the sodium chloride cotransporter.

- PubMed Central. (n.d.). Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective.

- Romo-Rosales, A., et al. (2023). SLC12A cryo-EM: analysis of relevant ion binding sites, structural domains, and amino acids. American Journal of Physiology-Cell Physiology.

- PubMed. (2024). Structural bases for Na+-Cl- cotransporter inhibition by thiazide diuretic drugs and activation by kinases.

- Benchchem. (n.d.). This compound|CAS 1824-50-6.

- NIH. (n.d.). Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic.

- Ernst, M. E., et al. (n.d.). Comparative antihypertensive effects of hydrochlorothiazide and chlorthalidone on ambulatory and office blood pressure. PubMed.

Sources

- 1. Cryo-EM structure of the human sodium-chloride cotransporter NCC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Structure-function relationships in the sodium chloride cotransporter [frontiersin.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SLC12A cryo-EM: analysis of relevant ion binding sites, structural domains, and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. benchchem.com [benchchem.com]

- 11. Structural bases for Na+-Cl- cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NCC regulation by WNK signal cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of the renal NaCl cotransporter by the WNK/SPAK pathway: lessons learned from genetically altered animals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The WNK-SPAK-NCC cascade revisited: WNK1 stimulates the activity of the NaCl cotransporter via SPAK, an effect antagonized by WNK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the WNK-SPAK/OSR1 Pathway and Cation-Chloride Cotransporters for the Therapy of Stroke [mdpi.com]

- 16. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative antihypertensive effects of hydrochlorothiazide and chlorthalidone on ambulatory and office blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Benzylhydrochlorothiazide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylhydrochlorothiazide stands as a significant member of the thiazide diuretic class, pivotal in the management of hypertension and edema.[1][2] Its therapeutic efficacy is intrinsically linked to its molecular architecture. This guide provides a detailed exploration of the structure-activity relationships (SAR) governing this compound and its analogs. We will dissect the core benzothiadiazine-1,1-dioxide scaffold, analyzing the functional role of each substituent and structural modification. The narrative bridges fundamental chemical principles with pharmacological outcomes, explaining the causality behind experimental design and validation. By elucidating the molecular interactions with the Na-Cl cotransporter (NCC) and exploring secondary mechanisms like carbonic anhydrase inhibition, this document serves as an authoritative resource for medicinal chemists and pharmacologists engaged in the design and development of novel diuretic agents.

Introduction: The Chemical and Clinical Landscape

Thiazide diuretics have been a cornerstone of antihypertensive therapy for decades.[3][4] this compound, a derivative of hydrochlorothiazide, exemplifies the targeted chemical modifications undertaken to optimize diuretic and antihypertensive properties.[1][5] Its primary clinical applications include the treatment of high blood pressure and fluid retention (edema) associated with conditions like heart failure, liver cirrhosis, and renal dysfunction.[2][6][7] Understanding the precise relationship between its three-dimensional structure and its biological function is paramount for the rational design of next-generation therapeutics with improved potency, duration of action, and side-effect profiles.[4][8]

Primary Mechanism of Action: Targeting the Na-Cl Cotransporter (NCC)

The principal diuretic and antihypertensive effects of this compound are mediated through the inhibition of the sodium-chloride cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2][6][9]

-

Inhibition of Reabsorption: By binding to the NCC, this compound blocks the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the bloodstream.[2][10]

-

Osmotic Diuresis: The increased concentration of these ions within the tubule creates an osmotic gradient, leading to the retention of water in the tubular fluid and its subsequent excretion as urine (diuresis).[2]

-

Blood Pressure Reduction: The resulting decrease in plasma volume and cardiac output contributes directly to the lowering of blood pressure.[1][2]

Recent cryo-electron microscopy studies have provided atomic-level insights, revealing that thiazides bind to an orthosteric site, physically occluding the ion translocation pathway and locking the transporter in an outward-facing conformation, thus stalling the transport cycle.[4][9][11]

Caption: Inhibition of the Na-Cl Cotransporter (NCC) by this compound.

Secondary Mechanisms: Vasodilation and Carbonic Anhydrase Inhibition

While NCC inhibition is primary, a secondary vasodilatory effect contributes to the antihypertensive action of some thiazides. This is thought to be mediated, in part, by the inhibition of carbonic anhydrase (CA) in vascular smooth muscle cells.[12][13]

-

Carbonic Anhydrase Inhibition: Inhibition of CA leads to intracellular alkalinization (a rise in pHi).[12][13]

-

Channel Activation: This change in pH activates calcium-activated potassium (KCa) channels.[12][13]

-

Vasorelaxation: The opening of KCa channels causes hyperpolarization of the vascular smooth muscle cells, leading to relaxation and vasodilation.[13]

It is important to note that the CA-inhibiting potency varies among different thiazide derivatives, with hydrochlorothiazide showing this effect while others, like bendroflumethiazide, have minimal activity.[13]

Core Structure-Activity Relationship (SAR) of the Thiazide Scaffold

The diuretic activity of this compound is dictated by the specific arrangement of functional groups on its 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide core.

Caption: Key positions on the thiazide scaffold governing diuretic activity.

Position 6: The Essential Activating Group

Substitution at the 6th position with a strong electron-withdrawing group (EWG) is essential for diuretic activity.[14][15][16]

-

Required Groups: Typically, a chloro (Cl), bromo (Br), or trifluoromethyl (CF3) group is required. Compounds lacking a substituent or having an electron-donating group at this position are largely inactive.[15][16]

-

Causality: The EWG increases the acidity of the sulfonamide proton at position 7, which is believed to be crucial for binding to the NCC.

Position 7: The Unsubstituted Sulfamoyl Moiety

An unsubstituted sulfonamide (-SO2NH2) group at position 7 is a prerequisite for potent diuretic activity.[14][17][18]

-

Requirement: Replacement or removal of this group significantly diminishes or abolishes the diuretic effect.[15][16]

-

Causality: This group is a key pharmacophore, likely involved in critical hydrogen bonding interactions within the binding site of the Na-Cl cotransporter.

Saturation of the 3-4 Double Bond

The "hydro" in this compound refers to the saturation of the double bond between positions 3 and 4 of the benzothiadiazine ring.

-

Potency Increase: This saturation results in a significant (approximately 3- to 10-fold) increase in diuretic potency compared to the unsaturated analog (e.g., hydrochlorothiazide vs. chlorothiazide).[14][16][18]

-

Causality: The saturation alters the conformation of the heterocyclic ring, likely optimizing its fit into the NCC binding pocket.

Position 3: The Key to Potency and Duration

The substituent at position 3 is a major determinant of both the potency and the duration of action.[17][18]

-

Lipophilicity is Key: Introducing a lipophilic (hydrophobic) group at this position dramatically increases diuretic potency.[14][16][17] This is the defining feature of this compound, where a lipophilic benzyl group (-CH2-C6H5) is present.

-

Examples of Lipophilic Groups: Other effective groups include haloalkyls (-CH2Cl) and thioethers (-S-R).[14][18]

-

Causality: Increased lipophilicity can enhance membrane permeability, improve binding affinity to a hydrophobic pocket within the NCC, and increase the duration of action by slowing renal clearance.

Table 1: Qualitative Structure-Activity Relationship Summary for Thiazide Diuretics

| Position | Structural Modification | Impact on Diuretic Activity | Rationale |

| 2-N | Small alkyl substitution | Increases duration of action | Increases lipophilicity, slowing elimination.[16][18] |

| 3 | Introduction of a lipophilic group (e.g., benzyl) | Potency and duration of action significantly increased.[14][17] | Enhanced binding to a hydrophobic pocket in the NCC. |

| 3-4 Bond | Saturation (Hydro-derivatives) | Potency increased 3-10 fold.[14][16][18] | Optimizes ring conformation for receptor binding. |

| 6 | Electron-withdrawing group (Cl, CF3) | Essential for activity.[14][15][16] | Increases acidity of the 7-sulfonamide group. |

| 7 | Unsubstituted Sulfonamide (-SO2NH2) | Essential for activity.[14][18] | Acts as a key pharmacophore for binding to NCC. |

Experimental Protocols for Activity Assessment

The diuretic, saluretic (salt excretion), and natriuretic (sodium excretion) activities of new thiazide analogs are validated through rigorous, standardized experimental models.[19][20][21] These protocols form a self-validating system to quantify the pharmacological effects.

In-Vivo Model: The Lipschitz Test

This is a foundational in-vivo screening method to determine diuretic activity in rats.[19]

-

Principle: The test measures and compares the volume of urine excreted by test animals against those treated with a standard diuretic (like furosemide or hydrochlorothiazide) and a control group.[19][22]

-

Methodology:

-

Animal Preparation: Male Wistar rats are fasted overnight with free access to water.[19][22]

-

Grouping: Animals are divided into control, standard, and test groups.

-

Dosing: The control group receives the vehicle (e.g., normal saline). The standard group receives a known diuretic. The test group receives the novel compound. Dosing is typically done orally or via intraperitoneal injection.[19]

-

Urine Collection: Animals are placed in individual metabolic cages designed to separate urine and feces. Urine is collected over a specified period (e.g., 5 and 24 hours).[22]

-

Evaluation: The total urine volume is measured for each animal. The diuretic activity is often expressed as the Lipschitz value (Ratio of urine output in the test group to the standard group).[19] A value >1.0 indicates potent activity.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Potentiation of the Effect of Thiazide Derivatives by Carbonic Anhydrase Inhibitors: Molecular Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H14ClN3O4S2 | CID 2348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Hydrochlorothiazide: Package Insert / Prescribing Info [drugs.com]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 9. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of human NCC: insights into the inhibition mechanism of thiazides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of carbonic anhydrase accounts for the direct vascular effects of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. pharmacy180.com [pharmacy180.com]

- 15. HYDROCHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 16. CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 17. Site III Diuretics | PPTX [slideshare.net]

- 18. youtube.com [youtube.com]

- 19. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 20. researchgate.net [researchgate.net]

- 21. (PDF) A comparative review on In-vivo and In-vitro screening models for diuretic agents (2023) | Keval Y. Raval [scispace.com]

- 22. njppp.com [njppp.com]

An In-depth Technical Guide to the Physicochemical Properties of Benzylhydrochlorothiazide

This guide provides a comprehensive overview of the core physicochemical properties of Benzylhydrochlorothiazide, a thiazide diuretic. Designed for researchers, scientists, and drug development professionals, this document synthesizes known data with field-proven insights, offering a practical framework for understanding and working with this active pharmaceutical ingredient (API). Given the limited publicly available data for this compound, this guide also incorporates a comparative analysis with its close structural analog, Hydrochlorothiazide (HCTZ), to provide a more complete predictive and practical landscape.

Introduction and Molecular Overview

This compound is a diuretic and antihypertensive agent belonging to the 1,2,4-benzothiadiazine 1,1-dioxide class of compounds.[1] Its primary mechanism of action involves the inhibition of the Na-Cl cotransporter in the distal convoluted tubule of the kidney, which reduces the reabsorption of sodium and chloride ions, leading to diuresis.[1]

Chemical Structure and Identification

The molecular structure of this compound is characterized by a benzothiadiazine dioxide core, substituted with a chloro group, a sulfonamide group, and a benzyl group at the 3-position.

-

Chemical Name: 6-Chloro-3,4-dihydro-3-(phenylmethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[2]

-

CAS Number: 1824-50-6[2]

-

Molecular Formula: C₁₄H₁₄ClN₃O₄S₂[2]

-

Molecular Weight: 387.86 g/mol [2]

The key structural difference between this compound and the more widely studied Hydrochlorothiazide (HCTZ) is the presence of the benzyl group at the N-3 position. This substitution has a significant impact on the molecule's lipophilicity and, consequently, other physicochemical properties.

Caption: Structural relationship between this compound and HCTZ.

Core Physicochemical Properties

This section details the fundamental physicochemical properties of this compound. Where experimental data is limited, we provide predicted values and comparative data from HCTZ to guide formulation and analytical development.

Physical Form and Melting Point

This compound is a white to pale yellow solid.[3] There is some variability in the reported melting point, which may suggest the potential for different crystalline forms (polymorphism), although this has not been explicitly studied in the available literature.

-

Appearance: Crystals[2]

-

Melting Point:

The high melting point is indicative of a stable crystal lattice with significant intermolecular interactions.

Solubility Profile

The solubility of an API is a critical determinant of its dissolution rate and bioavailability.

-

Qualitative Solubility: Soluble in DMSO and methanol; slightly soluble in ethyl acetate.[1]

As a sulfonamide, the solubility of this compound is expected to be pH-dependent, with increased solubility in alkaline conditions due to the deprotonation of the sulfonamide group(s).[5] The presence of the lipophilic benzyl group likely decreases its aqueous solubility compared to HCTZ.

Dissociation Constant (pKa) and Partition Coefficient (LogP)

No experimental pKa or LogP values for this compound were found in the reviewed literature. However, we can infer likely values based on its structure and data from HCTZ.

The sulfonamide groups are acidic, and the secondary amine in the thiadiazine ring is weakly basic. The predicted pKa likely corresponds to one of the sulfonamide protons. For comparison, HCTZ has two pKa values, typically around 7.9 and 9.2.

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The predicted XlogP of 0.9 for this compound is significantly higher than the experimental LogP of -0.07 for HCTZ, which is expected due to the addition of the hydrophobic benzyl group.[8] This higher lipophilicity will influence its solubility, membrane permeability, and formulation requirements.

| Property | This compound | Hydrochlorothiazide (HCTZ) (for comparison) |

| Molecular Formula | C₁₄H₁₄ClN₃O₄S₂[2] | C₇H₈ClN₃O₄S₂[8] |

| Molecular Weight | 387.86 g/mol [2] | 297.74 g/mol [8] |

| Melting Point | 260-269 °C[2] | 273-275 °C |

| Solubility (Water) | Not experimentally determined; expected to be low. | 722 mg/L (at 25 °C)[8] |

| pKa | 8.95 ± 0.40 (Predicted)[6] | ~7.9 and 9.2 (Experimental) |

| LogP | 0.9 (Predicted XlogP)[7] | -0.07 (Experimental)[8] |

Analytical Characterization

Robust analytical methods are essential for quality control, stability testing, and formulation development. While specific validated methods for this compound are not widely published, a method for dissolution testing has been documented. We also present methods for HCTZ that can serve as excellent starting points for developing and validating methods for this compound.

High-Performance Liquid Chromatography (HPLC)

An HPLC method has been described for the dissolution testing of this compound tablets.[9]

Protocol: HPLC for Dissolution Assay of this compound [9]

-

Mobile Phase: Not explicitly defined in the abstract, but likely a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, typical for reverse-phase HPLC.

-

Column: A stainless steel column, 4.6 mm in inside diameter and 15 cm in length, packed with a suitable stationary phase (likely C18).

-

Detector: UV absorption photometer.

-

Wavelength: 272 nm.

-

Flow Rate: Not specified.

-

Injection Volume: 30 µL.

-

Standard Solution Preparation: Weigh accurately about 22 mg of this compound Reference Standard (RS), previously dried at 105°C for 4 hours, and dissolve in acetonitrile to make exactly 100 mL. Pipet 2 mL of this solution and dilute to 100 mL with a solution of polysorbate 80 in water (1 in 20).

-

System Suitability:

-

Theoretical Plates: Not less than 3000.

-

Symmetry Factor: Not more than 1.5.

-

Repeatability (RSD): Not more than 1.0% for 6 replicate injections.

-

Caption: Workflow for HPLC analysis of this compound tablet dissolution.

Spectroscopic Methods (Based on HCTZ)

The structural similarity between this compound and HCTZ, particularly the shared benzothiadiazine sulfonamide chromophore, suggests that similar spectroscopic methods can be employed.

-

UV-Visible Spectroscopy: HCTZ exhibits a UV maximum at approximately 271-272 nm. This corresponds well with the detection wavelength used in the HPLC method for this compound and can be used for simple quantification in solution.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic peaks for the sulfonamide groups (S=O and N-H stretching), the aromatic rings (C=C and C-H stretching), and the benzyl group (aliphatic C-H stretching). This technique is invaluable for identification and for studying potential polymorphism.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be definitive for structural confirmation and purity assessment. The spectrum of this compound would be more complex than that of HCTZ due to the additional signals from the benzyl group.

Stability and Polymorphism Considerations

Chemical Stability

While specific stability studies for this compound are not available, studies on HCTZ indicate that the thiazide ring is susceptible to hydrolysis, particularly under alkaline conditions, to yield 4-amino-6-chloro-1,3-benzenedisulfonamide. Given the shared core structure, it is reasonable to hypothesize that this compound would undergo a similar degradation pathway. The presence of the benzyl group may sterically hinder or electronically influence the rate of hydrolysis.

Proposed Stability-Indicating Workflow:

Sources

- 1. ijsred.com [ijsred.com]

- 2. Tissue analysis for thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Video: Antihypertensive Drugs: Thiazide-Class Diuretics [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 6. Physicochemical evaluation of PVP-thiazide diuretic interactions in co-spray-dried composites--analysis of glass transition composition relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [PDF] Thiazide and the Thiazide-Like Diuretics: Review of Hydrochlorothiazide, Chlorthalidone, and Indapamide. | Semantic Scholar [semanticscholar.org]

- 9. Thiazide and the Thiazide-Like Diuretics: Review of Hydrochlorothiazide, Chlorthalidone, and Indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Diuretic: An In-depth Technical Guide to the Discovery and Development of Benzylhydrochlorothiazide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and development history of benzylhydrochlorothiazide, a member of the thiazide diuretic class of drugs. It delves into the scientific foundations laid by the pioneering work at Merck Sharp & Dohme in the 1950s, which led to the synthesis of the first thiazide diuretics, chlorothiazide and hydrochlorothiazide. The guide examines the structure-activity relationships that likely spurred the development of this compound, its mechanism of action as an inhibitor of the sodium-chloride symporter in the distal convoluted tubule, and its pharmacological profile. Through detailed protocols and comparative data, this document serves as an in-depth resource for understanding the scientific journey of this important research compound.

The Dawn of a New Era in Diuretic Therapy: The Thiazide Breakthrough

The story of this compound is intrinsically linked to the groundbreaking research on thiazide diuretics conducted at Merck and Co. in the 1950s. Prior to this, the primary treatments for hypertension were often difficult to administer and fraught with toxic side effects.[1] The quest for a safe, orally effective diuretic was a paramount goal in cardiovascular medicine.

A team of brilliant scientists, including organic chemists Frederick Novello and James Sprague, and pharmacologists Karl Beyer and John Baer, spearheaded this effort.[1][2] Their work culminated in the synthesis of chlorothiazide, the first drug in this class, which was introduced to the market in 1958 under the trade name Diuril.[2] This marked a revolutionary step in the management of hypertension and edema.[2]

The core of their discovery was the benzothiadiazine structure.[3] Chlorothiazide was the first diuretic that could effectively inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output without significantly disrupting the body's electrolyte balance.[2] A landmark 1967 study involving Veterans Administration patients demonstrated that thiazides dramatically reduced cardiovascular events, hospitalizations, and sudden death in individuals with high blood pressure.[2]

The Chemical Blueprint: Synthesis and Structure-Activity Relationships

The synthesis of the thiazide scaffold was a pivotal achievement. Following the success of chlorothiazide, the Merck team quickly developed hydrochlorothiazide by saturating the double bond in the thiadiazine ring. This modification resulted in a compound with significantly increased diuretic potency.

The general structure-activity relationships (SAR) for thiazide diuretics provide crucial insights into the rationale for developing derivatives like this compound. Key principles of thiazide SAR include:

-

Position 3: Substitution at this position with a lipophilic group, such as an aralkyl group like benzyl, was found to increase diuretic potency.[3][4] This is a critical point in understanding the development of this compound. The increased lipophilicity is believed to enhance the drug's interaction with its target.[3]

-

Position 6: An electron-withdrawing group, such as chlorine (Cl), is essential for diuretic activity.[3][4]

-

Position 7: The sulfonamide group (-SO2NH2) is indispensable for the diuretic effect.[3][4]

These established SAR principles strongly suggest that the synthesis of this compound was a logical step in the exploration of more potent thiazide diuretics. The addition of the benzyl group at position 3 was a deliberate chemical modification aimed at enhancing the molecule's diuretic and antihypertensive properties.

Experimental Protocol: General Synthesis of Thiazide Diuretics

Workflow for Thiazide Synthesis

Caption: Generalized workflow for the synthesis of thiazide diuretics.

Step-by-Step Methodology:

-

Starting Material: The synthesis would likely begin with 4-amino-6-chloro-1,3-benzenedisulfonamide.

-

Condensation: This starting material would be reacted with benzaldehyde in a suitable solvent.

-

Cyclization: An acid catalyst would be used to promote the intramolecular cyclization, forming the dihydro-benzothiadiazine ring structure characteristic of hydrochlorothiazides.

-

Purification: The crude product would then be purified through recrystallization to yield pure this compound.

Mechanism of Action: Targeting the Sodium-Chloride Symporter

This compound, like all thiazide diuretics, exerts its effects by targeting a specific protein in the kidneys.[5]

The Distal Convoluted Tubule: The Site of Action

The primary site of action for this compound is the distal convoluted tubule (DCT) of the nephron.[5]

Inhibition of the Na+/Cl- Cotransporter

The molecular target of this compound is the sodium-chloride (Na+/Cl-) cotransporter (also known as NCC or TSC).[5] This protein is responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the bloodstream.

By binding to and inhibiting the NCC, this compound blocks this reabsorption process.[5] This leads to an increased concentration of Na+ and Cl- ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis).[5]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Antihypertensive Effect

The antihypertensive effect of this compound is a consequence of its diuretic action. The initial reduction in blood pressure is due to a decrease in plasma volume and cardiac output.[5] Over time, a secondary vasodilatory effect may also contribute to the sustained lowering of blood pressure.[5]

Pharmacological Profile: A Comparative Perspective

While specific head-to-head clinical trial data for this compound against other thiazides is limited in publicly available literature, its pharmacological profile can be inferred from its structure and the known properties of the thiazide class.

Pharmacokinetics

-

Absorption: this compound is administered orally.[5]

-

Onset and Duration of Action: The diuretic effect typically begins within 2 hours of administration, with peak effects observed between 4 to 6 hours. The duration of action generally spans from 12 to 24 hours, making it suitable for once-daily dosing.[5]

Pharmacodynamics

The primary pharmacodynamic effect is diuresis and a reduction in blood pressure. The potency of this compound is expected to be greater than that of hydrochlorothiazide due to the lipophilic benzyl group at position 3, a prediction based on established structure-activity relationships.[3][4]

Table 1: Comparative Properties of Thiazide Diuretics

| Feature | Chlorothiazide | Hydrochlorothiazide | This compound (Predicted) |

| Relative Potency | 1 | 10 | >10 |

| Lipophilicity | Low | Moderate | High |

| Primary Site of Action | Distal Convoluted Tubule | Distal Convoluted Tubule | Distal Convoluted Tubule |

| Mechanism of Action | NCC Inhibition | NCC Inhibition | NCC Inhibition |

Clinical Development and Therapeutic Use

This compound has been marketed under trade names such as Aquatensen and Saluron.[5] Its primary indications are the treatment of hypertension and edema associated with conditions like heart failure, liver cirrhosis, and renal dysfunction.[5]

While it has been used clinically, it is now more commonly utilized as a research chemical to investigate renal physiology, electrolyte balance, and cardiovascular diseases. Its specific inhibitory action on the sodium-chloride symporter makes it a valuable tool in laboratory settings.

Conclusion: A Legacy of Innovation

The discovery and development of this compound represent a chapter in the larger narrative of thiazide diuretics—a class of drugs that revolutionized the treatment of hypertension. Born from the foundational research at Merck, its creation was a logical progression based on a deep understanding of structure-activity relationships. While it may not be as widely prescribed today as its predecessors, its continued use in research underscores its importance in the ongoing quest to understand and combat cardiovascular disease. The story of this compound is a testament to the power of medicinal chemistry to rationally design molecules that address critical medical needs.

References

- Patsnap Synapse. (2024, June 14). What is this compound used for?

- National Inventors Hall of Fame. (n.d.). Frederick Novello.

- AmitLunkad. (2020, September 9). SAR of Thiazide diuretics [Video]. YouTube.

- Pharmacy 180. (n.d.). SAR of Thiazide Diuretics.

- Sorof, J. M., et al. (2004). Beta-blocker/thiazide combination for treatment of hypertensive children: a randomized double-blind, placebo-controlled trial. Journal of the American Society of Hypertension, 4(3), 147-154.

- Ellison, D. H., & Loffing, J. (2009). Thiazide Effects and Adverse Effects. Hypertension, 54(3), 466-471.

- Lee, C. L., & Feng, L. (2023). Structure-activity relationships of thiazide-type diuretics. Current Opinion in Nephrology and Hypertension, 32(5), 459-465.

- Messerli, F. H., et al. (2011). Antihypertensive efficacy of hydrochlorothiazide as evaluated by ambulatory blood pressure monitoring: a meta-analysis of randomized trials. Journal of the American College of Cardiology, 57(5), 590-600.

- Patel, R. B., et al. (1984). Hydrochlorothiazide compositions.

- Messerli, F. H., et al. (2011). Antihypertensive efficacy of hydrochlorothiazide as evaluated by ambulatory blood pressure monitoring: a meta-analysis of randomized trials. Journal of the American College of Cardiology, 57(5), 590-600.

- Bepls. (2022). Brief review on Pharmacokinetics and Pharmacodynamics of some biologically important drug molecules.

- Hyman, D. J., et al. (2008). Successful treatment of hypertension accounts for improvements in markers of diastolic function – a pilot study comparing hydrochlorothiazide-based and amlodipine-based treatment strategies. The Open Cardiovascular Medicine Journal, 2, 77-83.

- Roush, G. C., et al. (2015). Effects of Thiazide-Type and Thiazide-Like Diuretics on Cardiovascular Events and Mortality. Hypertension, 65(5), 1045-1051.

- Feng, L., et al. (2023). Structure and thiazide inhibition mechanism of human Na–Cl cotransporter.

- Sprague, J. M. (n.d.). James Sprague.

Sources

Probing the Unseen: A Technical Guide to Investigating the Off-Target Effects of Benzylhydrochlorothiazide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential off-target effects of Benzylhydrochlorothiazide. By integrating computational prediction with robust in vitro and cell-based validation, this document outlines a systematic approach to de-risk and better understand the complete pharmacological profile of this widely used diuretic.

Introduction: Beyond the Thiazide Receptor

This compound (Benthiazide) is a thiazide diuretic primarily used in the management of hypertension and edema.[1] Its primary mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[1][2] While its on-target effects are well-characterized, the potential for off-target interactions remains an area of critical investigation. Off-target effects, where a drug interacts with unintended molecular targets, can lead to unforeseen side effects or even present opportunities for drug repurposing.[3][4] Understanding the complete target landscape of this compound is paramount for a comprehensive safety and efficacy profile.

This guide provides a multi-pronged strategy, commencing with computational approaches to predict potential off-target liabilities, followed by in vitro screening to identify direct molecular interactions, and culminating in cell-based assays to assess the physiological relevance of these findings.

Part 1: In Silico Prediction of Off-Target Liabilities

The journey into the off-target landscape of this compound begins with computational, or in silico, methods. These predictive tools leverage the chemical structure of the molecule to forecast potential interactions with a vast array of biological targets.[5][6][7][8] This initial step is crucial for hypothesis generation and for prioritizing experimental resources.

The predictive power of in silico modeling stems from various computational techniques, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and molecular docking simulations.[5][7][9] These methods compare the structural and physicochemical properties of this compound against extensive databases of known drug-target interactions to identify potential off-target candidates.[10][11]

Step-by-Step Workflow for In Silico Off-Target Prediction:

-

Compound Preparation:

-

Obtain the 2D structure of this compound in a suitable format (e.g., SMILES or SDF).

-

Convert the 2D structure to a 3D conformation using a computational chemistry tool (e.g., Open Babel, ChemDraw).

-

Perform energy minimization of the 3D structure to obtain a stable conformation.

-

-

Target Prediction using Ligand-Based Approaches:

-

Utilize similarity-based methods to compare the molecular fingerprint of this compound against databases of active compounds (e.g., ChEMBL, PubChem).

-

Employ pharmacophore modeling to identify common structural features shared with ligands known to bind to specific off-targets.

-

Leverage machine learning models trained on large datasets of drug-target interactions to predict the probability of this compound binding to various targets.[5][9]

-

-

Target Prediction using Structure-Based Approaches (Molecular Docking):

-

Select a panel of potential off-targets based on initial ligand-based predictions or known safety liabilities associated with similar drugs.

-

Obtain the 3D crystal structures of the selected protein targets from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

-

Perform molecular docking simulations to predict the binding affinity and pose of this compound within the binding site of each target protein.

-

-

Data Analysis and Prioritization:

-

Analyze the outputs from the various in silico tools, looking for consensus predictions.

-

Prioritize potential off-targets based on the predicted binding affinity, the biological function of the target, and any known associations with adverse drug reactions.

-

Compile a list of high-priority candidate off-targets for subsequent in vitro validation.

-

Caption: In Silico Prediction Workflow for Off-Target Identification.

Part 2: In Vitro Screening for Direct Molecular Interactions

Following the in silico predictions, the next critical phase is to experimentally validate these hypotheses through in vitro screening.[12][13] This step aims to confirm direct binding or modulation of the predicted off-targets by this compound. A tiered approach, starting with broad panels and progressing to more focused assays, is recommended.

A comprehensive safety pharmacology panel, such as those offered by contract research organizations, can provide an initial broad screen against a wide range of targets known to be associated with adverse drug reactions.[12][14] These panels typically include assays for G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.[14]

Comparison of In Vitro Screening Platforms:

| Assay Platform | Principle | Throughput | Information Provided | Key Considerations |

| Radioligand Binding | Measures the displacement of a radiolabeled ligand from a receptor by the test compound. | High | Binding affinity (Ki) | Requires handling of radioactive materials. |

| Enzymatic Assays | Measures the effect of the compound on the catalytic activity of an enzyme. | High | Inhibition/activation potency (IC50/EC50) | Substrate and co-factor requirements vary. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of the compound to an immobilized target. | Medium | Binding kinetics (kon, koff), affinity (KD) | Requires purified, stable protein. |

| Fluorescence-Based Assays | Utilizes fluorescent probes to detect binding or functional changes (e.g., FRET, FP). | High | Binding affinity, functional activity | Potential for compound interference with fluorescence. |

| High-Content Imaging | Automated microscopy to assess cellular changes upon compound treatment. | Medium-High | Phenotypic effects, target localization | Complex data analysis. |

Step-by-Step Protocol: Kinase Profiling Assay (Example)

Based on the frequent role of kinases as off-targets for many drugs, a kinase profiling assay is a prudent step.[15][16][17][18][19]

Objective: To determine the inhibitory activity of this compound against a panel of human kinases.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase panel (e.g., commercially available panel of 96 or more kinases)

-

Appropriate kinase substrates (peptides or proteins)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Plating:

-

Prepare a serial dilution of this compound in DMSO.

-

Dispense a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.

-

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the specific kinase, its substrate, and cofactors in the kinase assay buffer.

-

Add the kinase reaction mixture to the wells containing the compound.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of kinase activity for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of the kinase activity).

-

Caption: In Vitro Screening Cascade for Off-Target Validation.

Part 3: Cell-Based Assays for Functional Validation

While in vitro assays confirm direct molecular interactions, they do not fully recapitulate the complex cellular environment. Therefore, the final and most critical step is to validate the functional consequences of any identified off-target interactions in a cellular context.[20][21][22][23] Cell-based assays are essential for determining whether the binding of this compound to an off-target protein translates into a measurable biological effect.[22][23][24]

The choice of cell-based assay will depend on the nature of the validated off-target. For example, if a GPCR is identified as an off-target, a calcium flux or cAMP assay would be appropriate.[25][26][27][28] If an ion channel is implicated, electrophysiological or ion flux assays would be the methods of choice.[29][30][31][32]

Hypothetical Data from a Cell-Based Functional Assay:

The following table presents hypothetical data from a calcium flux assay, assuming that an in vitro screen identified a Gq-coupled GPCR as a potential off-target for this compound.

| Compound | Concentration (µM) | Peak Calcium Response (RFU) | Agonist Activity | Antagonist Activity (vs. 10 nM known agonist) |

| Vehicle (DMSO) | - | 100 | - | - |

| Known Agonist | 0.01 | 1500 | Yes | - |

| This compound | 1 | 120 | No | 5% Inhibition |

| This compound | 10 | 150 | No | 45% Inhibition |

| This compound | 100 | 200 | No | 85% Inhibition |

Step-by-Step Protocol: GPCR-Mediated Calcium Flux Assay (Example)

Objective: To assess the functional activity of this compound on a Gq-coupled GPCR identified as a potential off-target.

Materials:

-

Host cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound and a known agonist for the GPCR

-

Black, clear-bottom 96- or 384-well plates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating:

-

Plate the cells expressing the GPCR of interest into the assay plates and culture overnight to allow for cell attachment.

-

-

Dye Loading:

-

Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well.

-

Incubate the plate at 37°C for 60 minutes to allow for dye uptake.

-

-

Compound Addition and Signal Reading:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature.

-

Measure the baseline fluorescence for a short period.

-

For agonist testing, inject a serial dilution of this compound into the wells and continuously measure the fluorescence signal for several minutes.

-

For antagonist testing, pre-incubate the cells with a serial dilution of this compound for a specified time before injecting a known concentration of the GPCR agonist and measuring the fluorescence response.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity over time for each well.

-

For agonist activity, determine the EC50 value from the dose-response curve of the peak fluorescence response.

-

For antagonist activity, determine the IC50 value from the dose-response curve of the inhibition of the agonist-induced response.

-

Caption: Hypothetical Off-Target Signaling Pathway Inhibition.

Conclusion

A thorough investigation of the off-target effects of this compound is not merely an academic exercise but a crucial component of responsible drug development and stewardship. By systematically employing the integrated in silico, in vitro, and cell-based methodologies outlined in this guide, researchers can build a comprehensive pharmacological profile of this important therapeutic agent. This knowledge will not only enhance our understanding of its potential for adverse effects but may also uncover novel therapeutic opportunities, ultimately leading to safer and more effective clinical use.

References

-

Thafar, M. A., et al. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry, 7, 782. [Link]

-

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]

-

Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. [Link]

-

Thafar, M. A., et al. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry, 7, 782. [Link]

-

Adu-Agyei, M., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 21(5), 1697-1710. [Link]

-

Sedykh, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(8), 3629-3636. [Link]

-

Thafar, M. A., et al. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry, 7, 782. [Link]

-

Di Z., & Pirhadi, S. (2023). Computational Strategies Reshaping Modern Drug Discovery. Molecules, 28(21), 7309. [Link]

-

Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]

-

Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]

-

Reaction Biology. (n.d.). Kinase Profiling & Screening. [Link]

-

Bowes, J., et al. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Pharmacology & Translational Science. [Link]

-

Kinnings, S. L., et al. (2011). Prediction of off-target drug effects through data fusion. Pacific Symposium on Biocomputing, 57-68. [Link]

-

Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

-

Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

-

Rifaioglu, A. S., et al. (2022). How to Approach Machine Learning-based Prediction of Drug/Compound-Target Interactions. bioRxiv. [Link]

-

Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

-

Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]

-

Patsnap. (2024). What is this compound used for?. Synapse. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

-

Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1248554. [Link]

-

Lee, J., & Lee, J. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Laboratory Automation, 20(3), 294-304. [Link]

-

Gut, P., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Biology, 70, 102187. [Link]

-

Creative Bioarray. (n.d.). Development of Functional Antibodies Targeting Ion Channels. [Link]

-

Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97858. [Link]

-